molecular formula C22H16N4O5 B5044721 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide

Cat. No.: B5044721
M. Wt: 416.4 g/mol
InChI Key: HEJBPUNDQSWXQZ-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C22H16N4O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.11206962 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antiglycation potential . Antiglycation agents target advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars .

Mode of Action

Based on the antiglycation activity of similar compounds , it can be inferred that this compound may interact with AGEs, preventing the formation of harmful glycation-derived free radicals. This interaction could potentially inhibit the glycation process, thereby reducing the formation of AGEs .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the formation of AGEs. Chronic hyperglycemia and oxidative stress can lead to the production of AGEs . The formation of AGEs begins with the glycation process, where the amino group of proteins reacts with sugar molecules . AGEs are further formed through the oxidative cleavage of Amadori adducts . The compound may interfere with these processes, thereby affecting the associated biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties and biological activity

Result of Action

Based on the antiglycation activity of similar compounds , it can be inferred that this compound may have a protective effect against the harmful effects of AGEs. This could potentially prevent or slow down the progression of diabetic complications, such as retinopathy, neuropathy, atherosclerosis, and cataract .

Biochemical Analysis

Biochemical Properties

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce apoptosis, thereby reducing cell viability . Moreover, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . The compound also modulates gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biological effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can change over time. For instance, prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can then be further processed and excreted from the body . This compound can also affect metabolic flux, altering the levels of various metabolites in cells . For example, it can influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and the endoplasmic reticulum . This localization is crucial for its biological activity, as it allows the compound to interact with specific biomolecules within these organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It has been found to localize primarily in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound can be targeted to specific compartments within the cell through post-translational modifications and interactions with targeting signals . This subcellular localization is essential for its role in modulating cellular processes .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c1-30-19-12-5-4-11-18(19)20-24-22(31-25-20)17-10-3-2-9-16(17)21(27)23-14-7-6-8-15(13-14)26(28)29/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJBPUNDQSWXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.